(3-Methyl-2,5-dihydroisoxazol-5-yl)methanamine hydrochloride
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Overview
Description
(3-Methyl-2,5-dihydroisoxazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H11ClN2O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-2,5-dihydroisoxazol-5-yl)methanamine hydrochloride typically involves the cycloaddition reaction of nitrile oxides with olefins. One common method is the [2+3] cycloaddition reaction, which is regioselective and leads to the formation of the desired isoxazole derivative . The reaction conditions often involve the use of catalysts such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
the principles of green chemistry and eco-friendly synthetic strategies are increasingly being applied to its production .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-2,5-dihydroisoxazol-5-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted isoxazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoxazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
(3-Methyl-2,5-dihydroisoxazol-5-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (3-Methyl-2,5-dihydroisoxazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound, known for its wide range of biological activities.
Pyrazole: Another five-membered heterocyclic compound with similar biological properties.
Isoxazoline: A derivative of isoxazole with additional biological activities.
Uniqueness
(3-Methyl-2,5-dihydroisoxazol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C5H11ClN2O |
---|---|
Molecular Weight |
150.61 g/mol |
IUPAC Name |
(3-methyl-2,5-dihydro-1,2-oxazol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H10N2O.ClH/c1-4-2-5(3-6)8-7-4;/h2,5,7H,3,6H2,1H3;1H |
InChI Key |
PWQOTPUETSIVAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(ON1)CN.Cl |
Origin of Product |
United States |
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